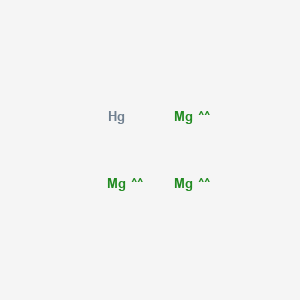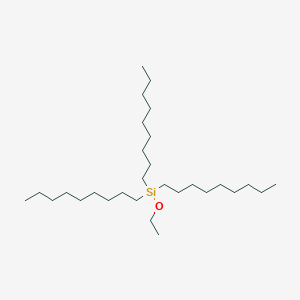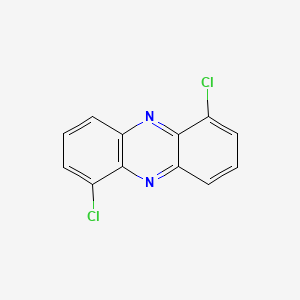
1,6-Dichlorophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dichlorophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields this compound, specifically, is characterized by the presence of two chlorine atoms at the 1 and 6 positions on the phenazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichlorophenazine can be synthesized through several methods. One common approach involves the chlorination of phenazine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Another method involves the palladium-catalyzed amination of this compound to produce substituted phenazine derivatives. This method utilizes palladium catalysts and amine reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenazine derivatives, while oxidation can produce phenazine dioxides.
Scientific Research Applications
1,6-Dichlorophenazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active phenazine derivatives with potential antimicrobial, antitumor, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and electrochemical sensors due to its unique electronic properties.
Photodynamic Therapy: Phenazine derivatives, including this compound, are explored as photosensitizers in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1,6-dichlorophenazine and its derivatives involves interactions with various molecular targets and pathways. In medicinal applications, these compounds can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its mode of action.
Comparison with Similar Compounds
1,6-Dichlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Properties
CAS No. |
13398-81-7 |
|---|---|
Molecular Formula |
C12H6Cl2N2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,6-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H |
InChI Key |
ODSJIHKCGKVWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


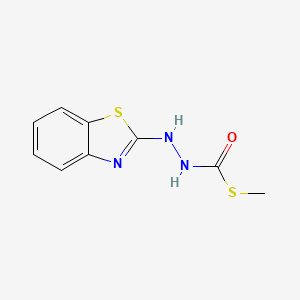

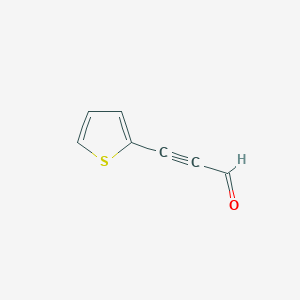

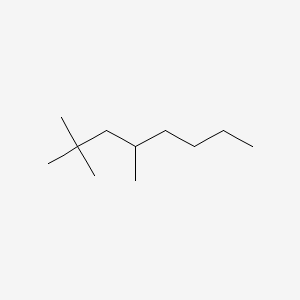
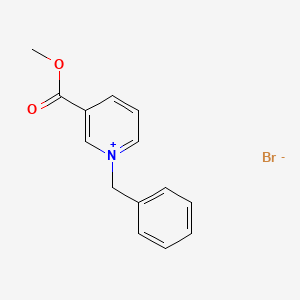
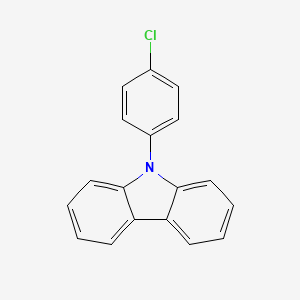

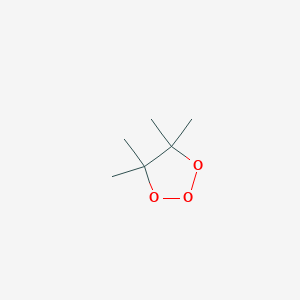
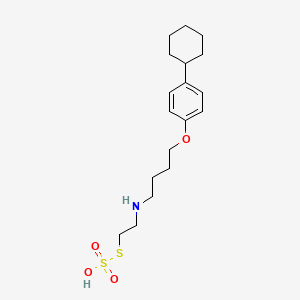

![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
